Pentane, 2-methyl-4-keto-2-trimethylsiloxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane, 2-methyl-4-keto-2-trimethylsiloxy- is an organic compound with the molecular formula C9H20O2Si. It is a derivative of pentane, featuring a ketone group and a trimethylsiloxy group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 2-methyl-4-keto-2-trimethylsiloxy- typically involves the reaction of 2-methyl-4-pentanone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentane, 2-methyl-4-keto-2-trimethylsiloxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentane, 2-methyl-4-keto-2-trimethylsiloxy- is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on drug development and pharmacokinetics often employs this compound.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pentane, 2-methyl-4-keto-2-trimethylsiloxy- involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the trimethylsiloxy group can stabilize intermediates through silicon-oxygen bonds. These interactions facilitate the compound’s reactivity and its role in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-pentanone:
2-Pentene, 4-methyl-: An alkene with a similar carbon backbone but different functional groups.
Uniqueness
Pentane, 2-methyl-4-keto-2-trimethylsiloxy- is unique due to the presence of both a ketone and a trimethylsiloxy group. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
55816-61-0 |
---|---|
Molekularformel |
C9H20O2Si |
Molekulargewicht |
188.34 g/mol |
IUPAC-Name |
4-methyl-4-trimethylsilyloxypentan-2-one |
InChI |
InChI=1S/C9H20O2Si/c1-8(10)7-9(2,3)11-12(4,5)6/h7H2,1-6H3 |
InChI-Schlüssel |
LZUXEUITVJWLRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C)(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.